molecular formula C12H12N2 B1282714 5-Benzylpyridin-2-amine CAS No. 98477-40-8

5-Benzylpyridin-2-amine

Cat. No.: B1282714
CAS No.: 98477-40-8
M. Wt: 184.24 g/mol
InChI Key: YGLZLNHYUDXOSU-UHFFFAOYSA-N
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Description

5-Benzylpyridin-2-amine: is an organic compound with the molecular formula C12H12N2 It is a derivative of pyridine, featuring a benzyl group attached to the fifth position and an amine group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzylpyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminopyridine and benzyl bromide.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: Benzyl bromide is added dropwise to a solution of 2-aminopyridine and potassium carbonate in DMF. The mixture is then heated to reflux for several hours.

    Isolation: After completion of the reaction, the mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

5-Benzylpyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form 5-benzylpiperidin-2-amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 5-benzylpiperidin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis of 5-Benzylpyridin-2-amine Derivatives

The synthesis of this compound and its derivatives has been explored using various methods. Notably, the reaction between benzaldehyde and pyridin-2-amine has been established as a reliable route to produce this compound. The process typically involves the condensation reaction under controlled conditions, yielding products that can further undergo functionalization to enhance their biological activity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound derivatives. For instance, compounds synthesized from this framework have shown significant anti-proliferative activity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer) cells. The most potent derivatives demonstrated IC50 values in the low nanomolar range (25–50 nM), indicating strong inhibition of cell growth .

CSNK2A Inhibition

Another critical application of this compound is its role as an inhibitor of casein kinase 2 alpha (CSNK2A), an enzyme implicated in several cancers. Structure-activity relationship studies have revealed that modifications at the 5-position can enhance the potency and selectivity of these compounds as CSNK2A inhibitors. Some derivatives exhibited IC50 values less than 1 µM, showcasing their potential for antiviral activity alongside their anticancer properties .

Nanotechnology

This compound derivatives are also being investigated for their applications in nanotechnology, particularly in the development of nanoparticles for drug delivery systems. The unique chemical structure allows for functionalization that can improve the solubility and bioavailability of therapeutic agents. For example, polyphenol-containing nanoparticles derived from this compound have shown promise in biomedical applications such as bioimaging and therapeutic delivery due to their antioxidative properties .

Antiviral Activity Study

In a recent study focusing on antiviral applications, researchers synthesized a series of 5-benzylamino derivatives and evaluated their activity against viral infections. The results indicated that certain analogs not only inhibited viral replication but also demonstrated favorable pharmacokinetic properties, making them suitable candidates for further development as antiviral therapeutics .

Cytotoxicity Assessment

A comprehensive cytotoxicity assessment was conducted on various synthesized derivatives against multiple cancer cell lines. This study provided insights into the structure-activity relationship, revealing that specific substitutions on the benzyl ring significantly enhanced anticancer activity while maintaining selectivity towards cancer cells over normal cells .

Tables

Application AreaKey FindingsReferences
Anticancer ActivityIC50 values: 25–50 nM against HCT116 & MDA-MB-231
CSNK2A InhibitionPotency < 1 µM for certain derivatives
NanotechnologyPotential for drug delivery systems

Mechanism of Action

The mechanism of action of 5-Benzylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the benzyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyridine: Lacks the benzyl group, making it less hydrophobic.

    5-Benzylpyridine: Lacks the amine group, reducing its ability to form hydrogen bonds.

    5-Benzylpiperidin-2-amine: A reduced form with different electronic properties.

Uniqueness

5-Benzylpyridin-2-amine is unique due to the presence of both the benzyl and amine groups, which confer distinct chemical and biological properties

Biological Activity

5-Benzylpyridin-2-amine, also referred to as 5-(aminomethyl)-N-benzylpyridin-2-amine, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development, supported by various studies and findings.

Chemical Structure and Properties

The chemical structure of this compound features a pyridine ring substituted with a benzyl group at the 5-position and an amino group at the 2-position. This specific arrangement contributes to its unique biological activity.

Property Description
Molecular FormulaC12_{12}H12_{12}N2_2
Molecular Weight200.24 g/mol
SolubilitySoluble in polar solvents
Melting PointNot well-documented

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound is known to modulate the activity of certain proteins involved in cellular signaling pathways, which can lead to anti-proliferative effects in cancer cells.

Biological Activities

  • Anticancer Activity :
    • Studies have demonstrated that this compound exhibits significant anti-proliferative effects against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer). The compound has shown IC50_{50} values ranging from 120 nM to over 350 nM depending on the specific analogs tested .
    Cell Line IC50_{50} (nM)
    HCT116120–130
    MDA-MB-231200–350
  • Antimicrobial Activity :
    • Preliminary investigations indicate that compounds related to this compound possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.625 µg/ml to 500 µg/ml, suggesting a broad spectrum of activity .
  • Neurological Applications :
    • Due to its structural characteristics, this compound is also being explored for potential therapeutic applications in neurological disorders. Research indicates that it may serve as a lead compound for developing drugs targeting neurodegenerative diseases.

Study on Antiproliferative Activity

A comprehensive study focused on the synthesis and evaluation of various thieno[2-3-b]pyridine derivatives, including those containing benzyl substitutions similar to this compound. The results indicated that modifications at the benzyl position could enhance anticancer efficacy while maintaining low toxicity profiles .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of related compounds has revealed that specific substitutions on the pyridine ring can significantly affect biological activity. For instance, the presence of alkoxy groups has been shown to enhance anti-proliferative effects, emphasizing the importance of molecular structure in drug design .

Properties

IUPAC Name

5-benzylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2/c13-12-7-6-11(9-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLZLNHYUDXOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70540569
Record name 5-Benzylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98477-40-8
Record name 5-Benzylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70540569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

9-Benzyl-9-bora-bicyclo[3.3.1]nonane (0.5M solution in THF, 12727 μL, 6363 μmol) was added to a mixture of 5-iodopyridin-2-amine (700 mg, 3182 μmol), potassium phosphate (2026 mg, 9545 μmol), Pd2 dba3 (58 mg, 64 μmol), and X-Phos (61 mg, 127 μmol) suspended in H2O (1 mL) in a sealable reaction vial. The vial was flushed with argon gas and then sealed and heated (microwave) at 120° C. for 30 min. The crude mixture was diluted with EtOAc, and the resulting solution was sequentially washed with 1M NaOH and brine. The organic layer was dried over sodium sulfate and concentrated in vacuo. The residue was taken up in MeOH (5 mL), concentrated aqueous HCl (0.30 mL) was added, and the resulting solution was stirred 10 min. Solid NaOH (120 mg) was then added, and the resulting solution was concentrated onto silica gel. Chromatographic purification of the product (ISCO, 12 g, 0-10% MeOH/CH2Cl2) furnished 5-benzylpyridin-2-amine as a yellow solid. 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 7.95 (s, 1H), 7.28 (t, J=7.5 Hz, 2H), 7.23 (d, J=11.0 Hz, 2H), 7.17 (t, J=8.5 Hz, 2H), 6.44 (d, J=8.5 Hz, 1H), 4.34 (s, 2H), 3.80-3.86 (m, 2H).
Quantity
12727 μL
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step One
Name
potassium phosphate
Quantity
2026 mg
Type
reactant
Reaction Step One
Quantity
61 mg
Type
reactant
Reaction Step One
Quantity
58 mg
Type
catalyst
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two

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